molecular formula C11H13N B1305346 N-benzylbut-2-yn-1-amine CAS No. 4626-58-8

N-benzylbut-2-yn-1-amine

Cat. No.: B1305346
CAS No.: 4626-58-8
M. Wt: 159.23 g/mol
InChI Key: BHHGWNJOOFCIGJ-UHFFFAOYSA-N
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Description

N-benzylbut-2-yn-1-amine is an organic compound with the molecular formula C11H13N. It is a member of the amine family and is characterized by the presence of a benzyl group attached to a but-2-ynyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzylbut-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with but-2-ynylamine in the presence of a catalyst. For instance, a gold-catalyzed one-pot/multicomponent synthesis starting from benzyl alcohols has been reported . This method involves the oxidation of benzyl alcohol to benzaldehyde, followed by a multicomponent reaction with but-2-ynylamine.

Industrial Production Methods: In industrial settings, the synthesis of benzyl-but-2-ynyl-amine often involves the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of homogeneous gold catalysts and environmentally friendly procedures is emphasized to minimize waste and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: N-benzylbut-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces saturated amines .

Scientific Research Applications

N-benzylbut-2-yn-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl-but-2-ynyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    N-Benzyl-2-propynylamine: This compound is structurally similar to benzyl-but-2-ynyl-amine and shares some chemical properties.

    N-Demethylpargyline: Another related compound with similar functional groups.

Uniqueness: N-benzylbut-2-yn-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzylbut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGWNJOOFCIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389255
Record name Benzyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4626-58-8
Record name Benzyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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